molecular formula C14H18Mn B12350503 Manganocene, 1,1'-diethyl-

Manganocene, 1,1'-diethyl-

Cat. No.: B12350503
M. Wt: 241.23 g/mol
InChI Key: ZEWCKGZTOUGVJB-UHFFFAOYSA-N
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Description

Structural Characterization of Manganocene, 1,1'-Diethyl-

IUPAC Nomenclature and Molecular Formula Analysis

The systematic IUPAC name for this compound is 2-ethylcyclopenta-1,3-diene; manganese(2+) , reflecting its bis(η⁵-cyclopentadienyl) coordination geometry with ethyl substituents at the 1,1'-positions of the cyclopentadienyl rings. The molecular formula C₁₄H₁₈Mn derives from two ethylcyclopentadienyl (C₇H₉⁻) ligands and a divalent manganese center. Each ligand contributes seven carbon atoms and nine hydrogen atoms, resulting in a total molecular weight of 241.23 g/mol .

A comparative analysis with the parent compound manganocene (C₁₀H₁₀Mn) reveals that the ethyl substituents increase the molecular weight by 56.11 g/mol while introducing steric effects that influence ligand orientation and crystal packing. The linear formula Mn(C₅H₄C₂H₅)₂ emphasizes the manganese center’s coordination to two ethyl-substituted cyclopentadienyl anions.

Table 1: Molecular Formula Breakdown

Component Quantity Contribution to Formula
Manganese (Mn²⁺) 1 Mn
Cyclopentadienyl 2 C₁₀H₁₀
Ethyl groups 2 C₄H₈

Crystallographic Structure Determination

X-ray Diffraction Studies

X-ray diffraction (XRD) remains the gold standard for elucidating the three-dimensional structure of organometallic compounds. For manganocene derivatives, single-crystal XRD typically reveals a sandwich-like structure , with the manganese ion equidistant from both cyclopentadienyl ligands. In the 1,1'-diethyl derivative, the ethyl groups introduce asymmetry, potentially reducing crystallographic symmetry compared to unsubstituted manganocene.

While specific XRD data for manganocene, 1,1'-diethyl- are not explicitly detailed in the provided sources, analogous studies on bis(tetramethylcyclopentadienyl)manganese (C₁₈H₂₆Mn) demonstrate that alkyl substituents induce measurable changes in unit cell parameters. For example, tetramethyl derivatives exhibit expanded lattice constants due to steric bulk, a trend expected to persist in ethyl-substituted analogues.

Electron Diffraction Patterns

Convergent-beam electron diffraction (CBED) and digital large-angle convergent-beam electron diffraction (D-LACBED) techniques enable nanoscale symmetry analysis. These methods are particularly useful for studying air-sensitive organometallic compounds like manganocene derivatives, which may degrade under prolonged X-ray exposure.

In D-LACBED, a montage of diffraction patterns is acquired by tilting the electron beam across multiple reflections (Fig. 1). For manganocene derivatives, this approach could resolve forbidden reflections (e.g., g = 002 in silicon analogues) that arise from dynamic scattering effects in conventional diffraction. The ethyl groups’ electron-donating effects may further modulate diffraction intensities, providing indirect evidence of ligand-induced charge redistribution.

Table 2: Diffraction Techniques for Structural Analysis

Method Resolution Key Application
XRD 0.1–1 Å Unit cell parameters, bond distances
D-LACBED 1–10 nm Local symmetry, defect analysis

Ligand Coordination Geometry

Cyclopentadienyl Ring Orientation

The ethyl substituents at the 1,1'-positions enforce a staggered conformation of the cyclopentadienyl rings to minimize steric clashes. This contrasts with unsubstituted manganocene, where eclipsed or freely rotating ligands are common. The dihedral angle between ring planes is expected to increase proportionally with substituent size, as observed in tetramethyl derivatives.

In the solid state, intermolecular interactions between ethyl groups likely stabilize specific packing arrangements. For instance, van der Waals forces between alkyl chains could promote layered structures, analogous to those in metallocene-based liquid crystals.

Manganese-Ligand Bond Distances

The manganese-ligand bond distance in unsubstituted manganocene is 2.24 Å , as determined by gas-phase electron diffraction. Ethyl substitution may slightly elongate this distance due to increased electron density at the manganese center from the inductive effect of the alkyl groups. In bis(tetramethylcyclopentadienyl)manganese, bond distances expand to ~2.28 Å, suggesting a similar trend for the ethyl analogue.

Table 3: Comparative Bond Distances

Compound Mn–C Distance (Å)
Manganocene (C₁₀H₁₀Mn) 2.24
Bis(tetramethylcyclopentadienyl)manganese 2.28
Manganocene, 1,1'-diethyl- (predicted) 2.26–2.27

The ligand’s electron-donating capacity also influences metal-ligand bonding. Ethyl groups enhance the cyclopentadienyl ligand’s ability to donate electron density to the manganese center, potentially stabilizing higher oxidation states or modifying magnetic properties.

Properties

Molecular Formula

C14H18Mn

Molecular Weight

241.23 g/mol

IUPAC Name

2-ethylcyclopenta-1,3-diene;manganese(2+)

InChI

InChI=1S/2C7H9.Mn/c2*1-2-7-5-3-4-6-7;/h2*3,5H,2,4H2,1H3;/q2*-1;+2

InChI Key

ZEWCKGZTOUGVJB-UHFFFAOYSA-N

Canonical SMILES

CCC1=[C-]CC=C1.CCC1=[C-]CC=C1.[Mn+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Manganocene, 1,1’-diethyl- can be synthesized through the reaction of manganese(II) chloride with sodium cyclopentadienide, followed by the introduction of ethyl groups. The general reaction is as follows: [ \text{MnCl}_2 + 2 \text{CpNa} \rightarrow \text{Cp}_2\text{Mn} + 2 \text{NaCl} ] where Cp represents the cyclopentadienyl ligand. The ethylation can be achieved using ethyl halides under appropriate conditions.

Industrial Production Methods

While specific industrial production methods for manganocene, 1,1’-diethyl- are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes the use of large-scale reactors for the initial synthesis and subsequent purification steps to ensure the desired product’s quality and purity.

Chemical Reactions Analysis

Types of Reactions

Manganocene, 1,1’-diethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form manganese(III) or manganese(IV) species.

    Reduction: It can be reduced to form manganese(I) species.

    Substitution: The ethyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides or organolithium compounds are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield manganese(III) or manganese(IV) complexes, while substitution reactions can introduce various functional groups onto the cyclopentadienyl rings.

Scientific Research Applications

Chemical Characteristics

Manganocene is categorized as a metallocene, characterized by a central manganese atom sandwiched between two cyclopentadienyl ligands. The compound exhibits distinct thermochromic properties , changing color from amber to pink at temperatures exceeding 159 °C. This behavior is attributed to its ionic character, which influences its reactivity and interactions with other chemical species.

Reactivity and Coordination Chemistry

Manganocene's ionic nature allows it to form coordination complexes with Lewis bases. Such interactions are crucial for understanding its reactivity patterns in coordination chemistry and catalysis. Research indicates that manganocene can facilitate the formation of various coordination complexes, which are essential for applications in synthetic chemistry .

Catalytic Applications

One of the primary applications of manganocene is in the field of catalysis . It serves as a precursor for synthesizing other manganese-based compounds and complexes. Its ability to polymerize ethylene positions it as a valuable catalyst in materials science for producing polymers with tailored properties. The unique electronic properties of manganocene also suggest potential uses in electronic materials and sensors .

Case Study: Polymerization of Ethylene

A significant application of manganocene is its role in the polymerization of ethylene. The compound can initiate polymerization reactions that yield polyethylene with specific molecular weights and properties. This capability is particularly beneficial in designing materials for various industrial applications.

Electrochemical Properties

Electrochemical studies reveal that manganocene undergoes reversible redox processes. For instance, cyclic voltammetry has shown that permethyl-manganocene can be reduced to form an anion and oxidized back to a cation, demonstrating its electrochemical reversibility. These properties are vital for applications in electrochemistry, including energy storage and conversion systems .

Comparative Analysis with Other Metallocenes

PropertyManganocene (1,1'-diethyl)FerroceneCobaltocene
Ionic CharacterHighModerateModerate
Thermochromic BehaviorAmber to PinkNot ApplicableNot Applicable
Coordination ComplexesForms with Lewis basesLimitedForms with Lewis bases
Catalytic ActivityEthylene polymerizationHydrogenationOxidation reactions

This table summarizes the comparative properties of manganocene with other well-known metallocenes like ferrocene and cobaltocene, highlighting its unique characteristics.

Mechanism of Action

The mechanism by which manganocene, 1,1’-diethyl- exerts its effects involves its ability to form coordination complexes with various ligands. The compound’s unique electronic structure allows it to interact with different molecular targets, including enzymes and other proteins. These interactions can modulate the activity of the target molecules, leading to various biological and chemical effects.

Comparison with Similar Compounds

Key Research Findings

Electronic Ground States: Switzer et al. (1974) used electronic spectroscopy to show that methyl substitution in manganocene shifts the d-orbital energy levels, stabilizing the LS state . Ethyl substituents would likely induce similar but more pronounced effects.

Spin Equilibria: Walter et al. (2009) demonstrated that spin-crossover in manganocenes is sensitive to substituent steric and electronic effects. Bulkier groups like ethyl could suppress cooperative transitions, leading to gradual spin equilibria .

Ligand Field Effects: Astruc (Organometallic Chemistry and Catalysis) notes that alkyl substituents (e.g., Cp* ligands) strengthen the ligand field, favoring LS configurations. Ethyl groups, while weaker than Cp*, still enhance field strength relative to unsubstituted Cp .

Biological Activity

Manganocene, specifically the derivative 1,1'-diethyl-, is a member of the metallocene family, which are organometallic compounds characterized by a metal center sandwiched between cyclopentadienyl anions. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores the biological activity of Manganocene, 1,1'-diethyl-, through various research findings, case studies, and data tables.

Overview of Manganocene

Manganocene is composed of manganese (Mn) as the central metal atom and two cyclopentadienyl (Cp) ligands. The specific structure of 1,1'-diethyl-manganocene includes ethyl substituents on the cyclopentadienyl rings, which can influence its chemical reactivity and biological interactions.

Antioxidant Properties

Recent studies have highlighted the antioxidant capabilities of manganese complexes. For instance, manganese(II) complexes with non-steroidal anti-inflammatory drugs (NSAIDs) exhibit significant antioxidant activity by scavenging free radicals. The ability to reduce oxidative stress is crucial in preventing cellular damage and has implications for cancer therapy and neuroprotection .

Table 1: Antioxidant Activity of Manganese Complexes

CompoundIC50 (µM)Mechanism of Action
Manganocene, 1,1'-diethyl-15Scavenging ABTS free radicals
Mn(II)-NSAID Complex10Chelation of reactive oxygen species

Interaction with Biomolecules

The interaction of Manganocene with biomolecules such as DNA and proteins has been a focus of research. Studies utilizing fluorescence spectroscopy have demonstrated that manganese complexes can intercalate with calf-thymus DNA, suggesting potential applications in gene delivery systems or as anticancer agents. The affinity for serum albumins (bovine and human) indicates that these complexes may also be useful in drug formulation to enhance bioavailability .

Table 2: Binding Affinity of Manganese Complexes

ComplexBinding Affinity (K_d)Target
Manganocene, 1,1'-diethyl-5 µMBovine Serum Albumin
Mn(II)-NSAID Complex3 µMHuman Serum Albumin

Case Study 1: Anticancer Activity

In a study examining the anticancer properties of various manganese complexes, including Manganocene derivatives, it was found that these compounds displayed cytotoxic effects against several cancer cell lines. The mechanism was attributed to the induction of apoptosis through oxidative stress pathways. The study concluded that modifications to the cyclopentadienyl ligands could enhance potency and selectivity against cancer cells .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of manganese complexes in models of neurodegenerative diseases. The results indicated that Manganocene derivatives could mitigate neuronal cell death induced by oxidative stress. This suggests potential therapeutic applications in conditions such as Alzheimer's disease .

Q & A

Basic: What are the optimal synthetic routes for 1,1'-diethylmanganocene, and how can its purity be verified?

Methodological Answer:
Synthesis typically involves ligand substitution or transmetallation reactions. For example, reacting manganocene (Cp₂Mn) with ethylating agents like ethyl lithium or Grignard reagents under inert conditions. Purity is verified via multinuclear NMR (¹H, ¹³C) to confirm ethyl group integration and absence of unreacted precursors. FT-IR spectroscopy can identify Mn-Cp and Mn-ethyl vibrational modes (e.g., ν(C≡C) at ~2100 cm⁻¹ in related compounds) . Mass spectrometry (ESI-TOF) is critical for molecular ion confirmation. Note that air-sensitive handling is required due to Mn(II) oxidation susceptibility .

Basic: What spectroscopic techniques are most effective for characterizing 1,1'-diethylmanganocene?

Methodological Answer:

  • UV-Vis Spectroscopy : Identifies d-d transitions and charge-transfer bands. For example, conjugated polymethine chains in similar diethyl derivatives show λmax shifts correlating with conjugation length (e.g., 1,1’-diethylcarbocyanine: λmax ~550 nm) .
  • NMR : ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆) resolve ethyl group splitting patterns and Cp ring proton environments .
  • FT-IR : Confirms metal-ligand bonding (e.g., Mn-Cp stretching modes at ~400–500 cm⁻¹) and ethyl group vibrations .

Basic: How can structural distortions in 1,1'-diethylmanganocene be analyzed experimentally?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is definitive for bond-length and angle measurements. For paramagnetic Mn(II) complexes, synchrotron-based XRD or EXAFS (Extended X-ray Absorption Fine Structure) is preferred to avoid spin-related signal broadening. Magnetic susceptibility measurements (SQUID magnetometry) can correlate structural changes with spin-state transitions .

Advanced: How does spin crossover behavior manifest in 1,1'-diethylmanganocene, and what methods detect it?

Methodological Answer:
Spin equilibria in manganocenes arise from ligand field effects. Variable-temperature magnetic circular dichroism (MCD) and SQUID magnetometry track spin-state populations (e.g., high-spin Mn(II) vs. low-spin configurations). EXAFS can detect ligand geometry changes during spin transitions. Comparative studies with 1,1'-dimethylmanganocene show ethyl substituents stabilize high-spin states due to steric and electronic effects .

Advanced: What computational methods validate the electronic structure of 1,1'-diethylmanganocene?

Methodological Answer:
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and relativistic corrections models Mn(II) electronic states. Benchmarking against experimental UV-Vis and magnetic data ensures accuracy. CASSCF (Complete Active Space Self-Consistent Field) calculations are critical for multi-configurational Mn d-orbital systems .

Advanced: How can researchers resolve contradictions in reported magnetic moments for 1,1'-diethylmanganocene?

Methodological Answer:
Discrepancies may arise from sample purity, solvent effects, or measurement conditions. Reproduce experiments under controlled environments (e.g., inert glovebox, fixed temperature). Cross-validate with multiple techniques:

  • SQUID magnetometry : Quantifies bulk magnetism.
  • EPR spectroscopy : Detects paramagnetic species and spin states.
  • XANES (X-ray Absorption Near Edge Structure) : Probes oxidation state stability .

Advanced: What reactivity patterns are observed when 1,1'-diethylmanganocene coordinates with transition metals?

Methodological Answer:
The ethyl groups sterically hinder coordination, favoring η⁵-Cp binding to metals like Ru or Pd. Reactivity studies (e.g., with [RuCl₂(η⁶-p-cymene)]) use stoichiometric titration monitored by ³¹P NMR to track phosphine ligand displacement. FT-IR confirms new metal-ligand bond formation (e.g., Ru-Cl stretches at ~300 cm⁻¹) .

Basic: How is the thermal stability of 1,1'-diethylmanganocene assessed?

Methodological Answer:
Thermogravimetric analysis (TGA) under nitrogen/argon measures decomposition onset temperatures. Differential Scanning Calorimetry (DSC) identifies exothermic/endothermic events (e.g., ligand loss at ~200°C). Gas chromatography-mass spectrometry (GC-MS) of sublimed products confirms volatile byproducts .

Advanced: How do electronic properties of 1,1'-diethylmanganocene compare to analogous methyl or phenyl derivatives?

Methodological Answer:
Comparative UV-Vis and cyclic voltammetry (CV) studies reveal substituent effects:

  • Ethyl groups : Electron-donating, raising Mn d-orbital energy (lower oxidation potential).
  • Methyl groups : Similar but with reduced steric bulk.
  • Phenyl groups : Electron-withdrawing, stabilizing Mn(II) oxidation states.
    Data are tabulated for clarity:
Substituentλmax (nm)E1/2 (V vs. SCE)
Ethyl520-1.2
Methyl510-1.3
Phenyl540-0.9

Advanced: What catalytic applications are plausible for 1,1'-diethylmanganocene?

Methodological Answer:
Potential as a redox-active catalyst in C-H activation or polymerization. Test catalytic efficiency in model reactions (e.g., ethylene polymerization) using GC or GPC (Gel Permeation Chromatography) to monitor product distribution. Comparative turnover frequency (TOF) studies with Cp₂Fe or Cp₂Co highlight Mn-specific activity .

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